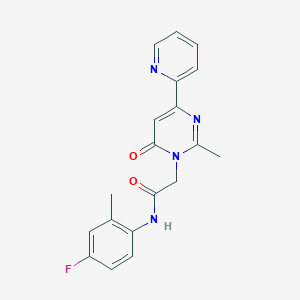

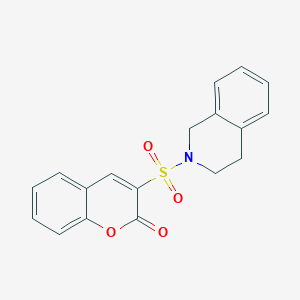

![molecular formula C13H12FNO B2731354 2-{[(4-Fluorophenyl)amino]methyl}phenol CAS No. 198879-38-8](/img/structure/B2731354.png)

2-{[(4-Fluorophenyl)amino]methyl}phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-{[(4-Fluorophenyl)amino]methyl}phenol” is a solid compound with white or light yellow crystalline shape . It can dissolve in solvents such as ethanol and dichloromethane . It can be used as an antioxidant and an antimicrobial agent .

Synthesis Analysis

This compound can be synthesized by condensing benzaldehyde and 4-fluoroaniline under the catalysis of hydrochloric acid . The synthesis process results in 4-fluoroanilinomethylbenzaldehyde .Molecular Structure Analysis

The molecular structure of “2-{[(4-Fluorophenyl)amino]methyl}phenol” is represented by the empirical formula C13H12FNO . The molecular weight of the compound is 217.24 .Physical And Chemical Properties Analysis

“2-{[(4-Fluorophenyl)amino]methyl}phenol” is a solid compound . It has a melting point of 118-119°C . The compound is soluble in solvents like ethanol and dichloromethane .Scientific Research Applications

Medicinal Chemistry and Drug Development

The indole scaffold, which includes 2-{[(4-Fluorophenyl)amino]methyl}phenol, has been found in many synthetic drug molecules. Researchers have explored its potential as a building block for novel drugs. The compound’s structural features may allow it to interact with specific receptors, making it valuable for developing new derivatives with therapeutic potential .

Schiff Base Formation and Coordination Chemistry

Schiff bases, formed by condensation of an amine with an aldehyde or ketone, exhibit high affinity for transition metal ions. Researchers have utilized Schiff bases in the preparation of solid complexes. The amino group in 2-{[(4-Fluorophenyl)amino]methyl}phenol could participate in Schiff base formation, leading to interesting coordination compounds .

Safety and Hazards

properties

IUPAC Name |

2-[(4-fluoroanilino)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-8,15-16H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTBLHUOEYLYNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(4-Fluorophenyl)amino]methyl}phenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Ethoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one](/img/structure/B2731271.png)

![Methyl[2-(4-methylphenoxy)ethyl]amine](/img/structure/B2731273.png)

![2,4-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2731279.png)

![N-[2-(ethanesulfonyl)ethyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2731285.png)

![2-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2731287.png)

![5-Benzyl-2-(2-propan-2-ylpyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2731288.png)

![3-(4-methylphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2731293.png)

![2-[(3-nitrophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2731294.png)